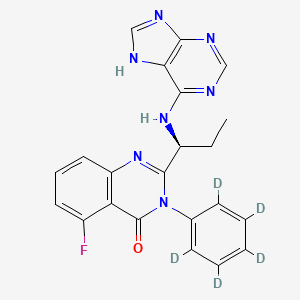

Idelalisib D5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 870281-82-6 (unlabelled)

Scientific Research Applications

Treatment of Hematological Malignancies : Idelalisib, a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), is primarily used for treating hematological malignancies. It has demonstrated efficacy in patients with relapsed/refractory CLL, showing high response rates and improved progression-free survival (PFS) and overall survival (OS) in combination with other treatments like rituximab and bendamustine (Zelenetz et al., 2015).

Mechanism of Action : The biochemical and biophysical characterization of Idelalisib reveals that it is a selective, noncovalent, reversible, and ATP-competitive inhibitor. The crystal structure of idelalisib bound to PI3Kδ provides insights into its potency and selectivity, highlighting its role in inhibiting kinase activity of PI3Kδ (Somoza et al., 2015).

Research in Therapy Optimization : Studies have focused on optimizing idelalisib therapy, evaluating its use in different patient populations, including treatment-naïve patients and those with various genetic profiles. The aim is to expand its application and improve its efficacy and safety profile in diverse patient groups (Barrientos, 2016).

Evaluation in Various Clinical Settings : Clinical trials and studies are being conducted to evaluate the effectiveness of idelalisib in various settings, including as a first-line therapy and in combination with other drugs. These studies help in understanding the broader implications of idelalisib in treating hematological malignancies (Gopal et al., 2017).

Exploration of Resistance Mechanisms : Research is also focused on understanding the mechanisms behind disease progression or resistance to idelalisib treatment. Whole-exome sequencing studies have been conducted to explore mutations associated with treatment resistance, though no common mutational mechanism of resistance has been identified so far (Ghia et al., 2016).

properties

Product Name |

Idelalisib D5 |

|---|---|

Molecular Formula |

C22H13D5FN7O |

Molecular Weight |

420.454 |

IUPAC Name |

5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |

InChI |

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D |

SMILES |

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.